molecular formula C13H11NO2 B1428439 1-(Quinolin-4-yl)cyclopropane-1-carboxylic acid CAS No. 869973-48-8

1-(Quinolin-4-yl)cyclopropane-1-carboxylic acid

Cat. No.: B1428439
CAS No.: 869973-48-8
M. Wt: 213.23 g/mol
InChI Key: DQQJOXMSUIXENC-UHFFFAOYSA-N
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Description

1-(Quinolin-4-yl)cyclopropane-1-carboxylic acid is a chemical compound characterized by the presence of a quinoline ring attached to a cyclopropane carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Quinolin-4-yl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of quinoline derivatives. One common method is the reaction of quinoline with diazo compounds under catalytic conditions to form the cyclopropane ring. The reaction conditions often include the use of transition metal catalysts such as rhodium or copper complexes to facilitate the cyclopropanation process .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-(Quinolin-4-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(Quinolin-4-yl)cyclopropane-1-carboxylic acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(Quinolin-4-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The quinoline ring can intercalate with DNA, potentially disrupting DNA replication and transcription processes. Additionally, the compound may inhibit specific enzymes or receptors, leading to its bioactive effects .

Comparison with Similar Compounds

Uniqueness: 1-(Quinolin-4-yl)cyclopropane-1-carboxylic acid is unique due to the combination of the quinoline ring and cyclopropane carboxylic acid moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-quinolin-4-ylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c15-12(16)13(6-7-13)10-5-8-14-11-4-2-1-3-9(10)11/h1-5,8H,6-7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQQJOXMSUIXENC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=NC3=CC=CC=C23)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of NaOH in water (2 ml, 50%) was added to a mixture of quinolin-4-ylacetonitrile (0.5 g, 0.002 mol), 1-bromo-2-chloro-ethane (1.0 mL, 0.012 mol), and benzyltriethylammonium chloride (0.1 g, 0.0004 mol) at 50° C. After the mixture was stirred at 50° C. for 3 hours, 1,2-ethanediol (5 mL, 0.09 mol) was added. Then the reaction mixture was stirred at 100° C. overnight. The reaction mixture was cooled to room temperature and washed with ether (3×). The aqueous layer was acidified (pH=2), and then extracted with ethyl acetate (3×). The combined organic layer was dried over MgSO4, filtered, and concentrated to afford the desired product. LC/MS: 214.1 (M+H+).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Quinolin-4-yl)cyclopropane-1-carboxylic acid
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1-(Quinolin-4-yl)cyclopropane-1-carboxylic acid
Reactant of Route 3
1-(Quinolin-4-yl)cyclopropane-1-carboxylic acid
Reactant of Route 4
1-(Quinolin-4-yl)cyclopropane-1-carboxylic acid
Reactant of Route 5
1-(Quinolin-4-yl)cyclopropane-1-carboxylic acid
Reactant of Route 6
1-(Quinolin-4-yl)cyclopropane-1-carboxylic acid

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